molecular formula C27H37BN2O3Si B1415256 1H-Pyrazole, 1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1500078-79-4

1H-Pyrazole, 1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No. B1415256
CAS RN: 1500078-79-4
M. Wt: 476.5 g/mol
InChI Key: DKYAWAIZFBJLQW-UHFFFAOYSA-N
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Description

The compound “1H-Pyrazole, 1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-” is also known by several other names such as 1-Boc-pyrazole-4-boronic acid pinacol ester, 1-tert-Butoxycarbonyl-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)pyrazole, 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, and 1-Boc-4-pyrazoleboronic acid pinacol ester . It has an empirical formula of C14H23BN2O4 and a molecular weight of 294.15 .

Scientific Research Applications

Synthesis and Characterization

1H-Pyrazole derivatives, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, are important in the field of organic synthesis and characterization. Studies have focused on synthesizing these compounds and confirming their structure through various spectroscopic methods such as FT-IR, NMR, MS, and X-ray diffraction. Density Functional Theory (DFT) calculations often accompany these studies to provide a deeper understanding of the molecular structure and properties of these derivatives (Liao et al., 2022).

Crystal Structure Analysis

The crystal structure and conformation of 1H-pyrazole derivatives are key areas of research. Using techniques like single crystal X-ray diffraction, researchers analyze the molecular and crystallographic structure of these compounds. Such analysis helps in understanding the stability and conformational dynamics of these molecules (Yang et al., 2021).

Pharmacological Potential

Some 1H-pyrazole derivatives have shown potential in pharmacology, exhibiting activities such as local anesthetic, analgesic, and platelet antiaggregating effects. Research in this area involves the synthesis of various derivatives and testing their biological activities in vitro and in vivo (Bruno et al., 1994).

Luminescent Properties

The luminescent properties of 1H-pyrazole derivatives are also a focus of research, especially in the context of developing new materials with specific optical properties. Studies in this area involve synthesizing derivatives and analyzing their luminescent behavior, which has implications for material science and engineering (Cheon et al., 2005).

Antimicrobial and Antioxidant Activities

Research into the antimicrobial and antioxidant properties of 1H-pyrazole derivatives is significant. These studies typically involve the synthesis of various derivatives followed by testing their efficacy against different microbial strains and evaluating their antioxidant capacity. This research has implications for the development of new drugs and therapeutic agents (Govindaraju et al., 2012).

properties

IUPAC Name

tert-butyl-diphenyl-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37BN2O3Si/c1-25(2,3)34(23-14-10-8-11-15-23,24-16-12-9-13-17-24)31-19-18-30-21-22(20-29-30)28-32-26(4,5)27(6,7)33-28/h8-17,20-21H,18-19H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYAWAIZFBJLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37BN2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole, 1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazole, 1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 2
Reactant of Route 2
1H-Pyrazole, 1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 3
Reactant of Route 3
1H-Pyrazole, 1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 4
Reactant of Route 4
1H-Pyrazole, 1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 5
Reactant of Route 5
1H-Pyrazole, 1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 6
Reactant of Route 6
1H-Pyrazole, 1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

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